Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate
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Overview
Description
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate is an organic compound with the molecular formula C10H12N2O4 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate typically involves the coupling of 3-amino-2-hydroxybenzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 3-amino-2-hydroxybenzaldehyde or 3-amino-2-hydroxybenzoic acid.
Reduction: Formation of 3-amino-2-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and peptidomimetics.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Ethyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]butanoate: Similar structure but with a butanoate group instead of an acetate group.
Uniqueness
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group makes it more lipophilic compared to its ethyl and butyl counterparts, potentially affecting its solubility and bioavailability.
Biological Activity
Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₅N₃O₃ and a molecular weight of approximately 224.213 g/mol. The compound features an amino group, a hydroxy group, and a methyl ester functional group, which contribute to its biological activity.
Biological Activities
Preliminary studies have indicated that this compound exhibits several biological activities:
- Anticancer Properties : Initial findings suggest potential anticancer effects, particularly through the inhibition of key signaling pathways involved in tumor growth.
- Antioxidant Activity : The hydroxy group may confer antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Inhibits tumor growth via key signaling pathways. |
Antioxidant | Protects against oxidative stress due to the presence of a hydroxy group. |
Anti-inflammatory | Modulates inflammatory responses in various biological systems. |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:
- Inhibition of PI3K/AKT/mTOR Pathway : This pathway plays a crucial role in cell survival and proliferation. Compounds targeting this pathway have shown promise in cancer therapy .
- Regulation of Apoptosis : The compound may influence apoptotic pathways, leading to increased cancer cell death .
- Antioxidative Mechanisms : The presence of hydroxyl groups can facilitate the scavenging of free radicals, thus reducing cellular damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- A study highlighted the anticancer activity of similar compounds targeting the PI3K/AKT/mTOR pathway, demonstrating significant growth inhibition in various cancer cell lines .
Table 2: Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl (2R)-2-amino-3-(1H-indol-3-yl)propanoate | C₁₁H₁₃N₃O₂ | Neuroprotective effects |
Glycine, N-(2-hydroxybenzoyl)-, methyl ester | C₉H₉N₃O₃ | Potential antioxidant properties |
4-cyano-5-[(2-hydroxybenzoyl)amino]-3-methyl-2-thienyl acetate | C₁₂H₉N₃O₃S | Explored for anti-cancer properties |
Conclusion and Future Directions
This compound represents a promising candidate for further research due to its multifaceted biological activities. Continued investigation into its mechanisms of action and therapeutic potential is warranted, particularly in the context of cancer treatment and oxidative stress modulation.
Future studies should focus on:
- Detailed mechanistic studies to elucidate specific pathways affected by the compound.
- In vivo studies to assess therapeutic efficacy and safety profiles.
- Exploration of structure-activity relationships to optimize its pharmacological properties.
Properties
CAS No. |
35821-29-5 |
---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate |
InChI |
InChI=1S/C10H12N2O4/c1-16-8(13)5-12-10(15)6-3-2-4-7(11)9(6)14/h2-4,14H,5,11H2,1H3,(H,12,15) |
InChI Key |
GBKMKXPHHSCXQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=C(C(=CC=C1)N)O |
Origin of Product |
United States |
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